molecular formula Mn B1202551 Manganese-52 CAS No. 14092-99-0

Manganese-52

Cat. No. B1202551
Key on ui cas rn: 14092-99-0
M. Wt: 51.94556 g/mol
InChI Key: PWHULOQIROXLJO-OIOBTWANSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06129902

Procedure details

With the object of obtaining active material particles formed of a plurality of metal oxide layers by changing the kind of metal salts other than Ni salt in adjacent reaction-deposition stages, as a specific example, a process for producing oxides of a plurality of metal elements wherein the inner layer comprises nickel hydroxide containing manganese as solid solution and the surface layer comprises nickel hydroxide containing calcium as solid solution is described below. The reaction apparatus used was of the same structure as that shown in FIG. 2 comprising two reaction vessels 11 and 12 connected with each other, each having a volume of 5 l. First, a 2.2 mol/l aqueous nickel nitrate solution, 0.2 mol/l aqueous manganese nitrate solution and 4.8 mol/l aqueous ammonia solution were prepared. These solutions were simultaneously fed each at an average rate of 0.5 ml/min into the reaction vessel 11 and, while the inner temperature of the vessel being kept constant at 50° C. and with stirring to effect rapid and uniform mixing, a 4.8 mol/l aqueous sodium hydroxide solution was added at an average rate of 0.5 ml/min so as to keep the pH value in the reaction vessel within the range of 12.0±0.2. After the conditions in the reaction vessel had become stable, the suspension in the vessel containing particles of nickel hydroxide containing manganese as solid solution grown to an average particle diameter of 12 μm was fed at an average rate of 2.0 ml/min into the reaction vessel 12. Simultaneously with the suspension, a 2.2 mol/l aqueous nickel nitrate solution and 0.2 mol/l aqueous calcium nitrate solution were fed each at an average rate of 0.5 ml/l into the reaction vessel 12 and, while the inner temperature of the vessel being kept constant at 50° C. and with stirring, a 4.8 mol/l aqueous sodium hydroxide solution was added at an average rate of 0.5 ml/min so as to keep the pH value in the reaction vessel within the range of 12.0±0.2. After the conditions in the reaction vessel had become stable the suspension in the vessel was made to overflow from the upper part of the reaction vessel to collect samples continually. The suspension thus obtained was centrifuged, the supernatant was replace with deionized water, the resulting sediment was subjected to in-liquid classification to remove minute crystals of oxides comprising mainly Ni and containing Ca throughout the inside formed in the reaction vessel 12, and then washed with water and dried to obtain a powder with an average particle diameter of 12.5 μm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
oxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
[Ni:1].[OH-].[Ni+2].[OH-].[Mn:5].[Ca].[OH-].[Na+].[N+:9]([O-:12])([O-:11])=[O:10].[Ni+2].[N+:14]([O-:17])([O-:16])=[O:15].[N+:18]([O-:21])([O-:20])=[O:19].[Ca+2].[N+:23]([O-:26])([O-:25])=[O:24]>O>[N+:9]([O-:12])([O-:11])=[O:10].[Ni+2:1].[N+:14]([O-:17])([O-:16])=[O:15].[N+:18]([O-:21])([O-:20])=[O:19].[Mn+2:5].[N+:23]([O-:26])([O-:25])=[O:24].[NH3:9] |f:1.2.3,6.7,8.9.10,11.12.13,15.16.17,18.19.20|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ni+2].[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mn]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ni]
Step Eight
Name
oxides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ni+2].[OH-]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mn]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ni+2].[OH-]
Step Twelve
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in adjacent reaction-deposition stages
CUSTOM
Type
CUSTOM
Details
that shown in FIG. 2 comprising two reaction vessels 11 and 12
CUSTOM
Type
CUSTOM
Details
being kept constant at 50° C.
CUSTOM
Type
CUSTOM
Details
being kept constant at 50° C.
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
to collect samples continually
CUSTOM
Type
CUSTOM
Details
The suspension thus obtained
CUSTOM
Type
CUSTOM
Details
to remove minute crystals of oxides comprising mainly Ni
ADDITION
Type
ADDITION
Details
containing Ca throughout the inside
CUSTOM
Type
CUSTOM
Details
formed in the reaction vessel 12
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to obtain a powder with an average particle diameter of 12.5 μm

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Mn+2].[N+](=O)([O-])[O-]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
N
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06129902

Procedure details

With the object of obtaining active material particles formed of a plurality of metal oxide layers by changing the kind of metal salts other than Ni salt in adjacent reaction-deposition stages, as a specific example, a process for producing oxides of a plurality of metal elements wherein the inner layer comprises nickel hydroxide containing manganese as solid solution and the surface layer comprises nickel hydroxide containing calcium as solid solution is described below. The reaction apparatus used was of the same structure as that shown in FIG. 2 comprising two reaction vessels 11 and 12 connected with each other, each having a volume of 5 l. First, a 2.2 mol/l aqueous nickel nitrate solution, 0.2 mol/l aqueous manganese nitrate solution and 4.8 mol/l aqueous ammonia solution were prepared. These solutions were simultaneously fed each at an average rate of 0.5 ml/min into the reaction vessel 11 and, while the inner temperature of the vessel being kept constant at 50° C. and with stirring to effect rapid and uniform mixing, a 4.8 mol/l aqueous sodium hydroxide solution was added at an average rate of 0.5 ml/min so as to keep the pH value in the reaction vessel within the range of 12.0±0.2. After the conditions in the reaction vessel had become stable, the suspension in the vessel containing particles of nickel hydroxide containing manganese as solid solution grown to an average particle diameter of 12 μm was fed at an average rate of 2.0 ml/min into the reaction vessel 12. Simultaneously with the suspension, a 2.2 mol/l aqueous nickel nitrate solution and 0.2 mol/l aqueous calcium nitrate solution were fed each at an average rate of 0.5 ml/l into the reaction vessel 12 and, while the inner temperature of the vessel being kept constant at 50° C. and with stirring, a 4.8 mol/l aqueous sodium hydroxide solution was added at an average rate of 0.5 ml/min so as to keep the pH value in the reaction vessel within the range of 12.0±0.2. After the conditions in the reaction vessel had become stable the suspension in the vessel was made to overflow from the upper part of the reaction vessel to collect samples continually. The suspension thus obtained was centrifuged, the supernatant was replace with deionized water, the resulting sediment was subjected to in-liquid classification to remove minute crystals of oxides comprising mainly Ni and containing Ca throughout the inside formed in the reaction vessel 12, and then washed with water and dried to obtain a powder with an average particle diameter of 12.5 μm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
oxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
[Ni:1].[OH-].[Ni+2].[OH-].[Mn:5].[Ca].[OH-].[Na+].[N+:9]([O-:12])([O-:11])=[O:10].[Ni+2].[N+:14]([O-:17])([O-:16])=[O:15].[N+:18]([O-:21])([O-:20])=[O:19].[Ca+2].[N+:23]([O-:26])([O-:25])=[O:24]>O>[N+:9]([O-:12])([O-:11])=[O:10].[Ni+2:1].[N+:14]([O-:17])([O-:16])=[O:15].[N+:18]([O-:21])([O-:20])=[O:19].[Mn+2:5].[N+:23]([O-:26])([O-:25])=[O:24].[NH3:9] |f:1.2.3,6.7,8.9.10,11.12.13,15.16.17,18.19.20|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ni+2].[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mn]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ni]
Step Eight
Name
oxides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ni+2].[OH-]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mn]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ni+2].[OH-]
Step Twelve
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in adjacent reaction-deposition stages
CUSTOM
Type
CUSTOM
Details
that shown in FIG. 2 comprising two reaction vessels 11 and 12
CUSTOM
Type
CUSTOM
Details
being kept constant at 50° C.
CUSTOM
Type
CUSTOM
Details
being kept constant at 50° C.
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
to collect samples continually
CUSTOM
Type
CUSTOM
Details
The suspension thus obtained
CUSTOM
Type
CUSTOM
Details
to remove minute crystals of oxides comprising mainly Ni
ADDITION
Type
ADDITION
Details
containing Ca throughout the inside
CUSTOM
Type
CUSTOM
Details
formed in the reaction vessel 12
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to obtain a powder with an average particle diameter of 12.5 μm

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Mn+2].[N+](=O)([O-])[O-]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
N
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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